2-(Furan-3-yl)piperazine
Description
2-(Furan-3-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted at the 2-position with a furan-3-yl group. The furan moiety introduces unique electronic and steric properties, influencing its reactivity and biological interactions. Piperazine derivatives are widely studied due to their versatility in medicinal chemistry, serving as key pharmacophores in antipsychotics, antimicrobials, and antiviral agents .
Properties
CAS No. |
111781-44-3 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(furan-3-yl)piperazine |
InChI |
InChI=1S/C8H12N2O/c1-4-11-6-7(1)8-5-9-2-3-10-8/h1,4,6,8-10H,2-3,5H2 |
InChI Key |
RJDDOGRVRCUSTJ-UHFFFAOYSA-N |
SMILES |
C1CNC(CN1)C2=COC=C2 |
Canonical SMILES |
C1CNC(CN1)C2=COC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Receptor Binding Affinity and Selectivity
Piperazine derivatives exhibit varied receptor interactions depending on substituent type and position. Key findings include:
- Key Insight : Substituents at the 2-position of the piperazine-linked aromatic ring enhance D2 receptor selectivity over D3 by up to 60-fold . Conversely, 4-methylpiperazine in PLpro inhibitors improves antiviral activity compared to 2- or 3-methyl analogs .
Structural Modifications and Pharmacokinetics
- Substituent Position : Shifting substituents from the 2- to 4-position on the piperazine ring reduces both D2 and D3 receptor affinity .
- Chain Length : Shortening the alkyl spacer between the piperazine and aromatic group (e.g., phenylethyl vs. phenylpropyl) decreases DAT selectivity by 10-fold .
- Metabolism : Piperazine N-oxides and N-glucuronides are common metabolites, as seen in Lu AA21004, highlighting phase I/II metabolic pathways .
Critical Analysis of Contradictory Findings
- Substituent Effects : While 2-methoxy substitution enhances D2 selectivity in dopamine ligands , the same position in PLpro inhibitors reduces activity compared to 4-methyl analogs . This suggests substituent effects are target-dependent.
- Rigidity vs. Flexibility: Bridged piperazines improve DAT binding , but over-rigidification (e.g., 3,9-diazabicyclo[4.2.1]nonane) diminishes affinity by 10-fold .
Data Tables for Key Comparisons
Table 2: Metabolic and Stability Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
